molecular formula C16H16N2O4 B1630454 Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 1762-36-3

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Cat. No.: B1630454
CAS No.: 1762-36-3
M. Wt: 300.31 g/mol
InChI Key: ARVRLHODKKEDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate is an organic compound that belongs to the family of bipyridine derivatives. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of carboxylate groups enhances the compound’s solubility and reactivity, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2,2’-bipyridine]-3,3’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-3,3’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the synthesis of diethyl [2,2’-bipyridine]-3,3’-dicarboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [2,2’-bipyridine]-3,3’-dicarboxylate exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The bipyridine ligand can also act as an electron donor or acceptor, influencing the redox properties of the metal center .

Comparison with Similar Compounds

  • Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate
  • Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
  • Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate

Comparison: Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate is unique due to the position of the carboxylate groups on the bipyridine ring. This positioning affects the compound’s coordination geometry and electronic properties, making it distinct from its isomers. For example, diethyl [2,2’-bipyridine]-4,4’-dicarboxylate has carboxylate groups in the para position, which can lead to different coordination behavior and reactivity .

Properties

IUPAC Name

ethyl 2-(3-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-7-5-9-17-13(11)14-12(8-6-10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVRLHODKKEDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 6
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.